tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate
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Overview
Description
tert-Butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate is a synthetic organic compound that features a tert-butyl ester group, an amino group, and a substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and fluorination.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the design of compounds with specific properties and functions.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
- tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate
Uniqueness
tert-Butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate is unique due to the presence of both an amino group and a tert-butyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(2-chloro-5-fluoropyridin-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-12(2,3)18-11(17)9(15)4-7-5-10(13)16-6-8(7)14/h5-6,9H,4,15H2,1-3H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISACZJOARPZOC-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=NC=C1F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC(=NC=C1F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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